Phosphorothioic triamide, N,N',N''-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt
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Overview
Description
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt is a chemical compound known for its unique structure and properties. It is characterized by the presence of phosphorothioic triamide groups and pyrimidinyl ethyl substituents, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt typically involves the reaction of phosphorothioic triamide with 2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioic oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Trisodium bis[2-(4-methyl-2,6-dioxo-3H-pyrimidin-1-yl)ethylazanidyl]phosphinothioyl-[2-(4-methyl-2,6-dioxo-3H-pyrimidin-1-yl)ethyl]azanide
- N,N’,N’'-tris(beta-(6-methyluracil-3)ethyl)triamide of thiophosphoric acid
Uniqueness
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt stands out due to its specific structural features and the presence of phosphorothioic triamide groups. These unique characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84295-08-9 |
---|---|
Molecular Formula |
C21H27N9Na3O6PS |
Molecular Weight |
633.5 g/mol |
IUPAC Name |
trisodium;bis[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethylazanidyl]phosphinothioyl-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethyl]azanide |
InChI |
InChI=1S/C21H30N9O6PS.3Na/c1-13-10-16(31)28(19(34)25-13)7-4-22-37(38,23-5-8-29-17(32)11-14(2)26-20(29)35)24-6-9-30-18(33)12-15(3)27-21(30)36;;;/h10-12H,4-9H2,1-3H3,(H6,22,23,24,25,26,27,31,32,33,34,35,36,38);;;/q;3*+1/p-3 |
InChI Key |
XKMLXIVOHUBOIC-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)CC[N-]P(=S)([N-]CCN2C(=O)C=C(NC2=O)C)[N-]CCN3C(=O)C=C(NC3=O)C.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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